Cordycepin triphosphate

Descripción general

Descripción

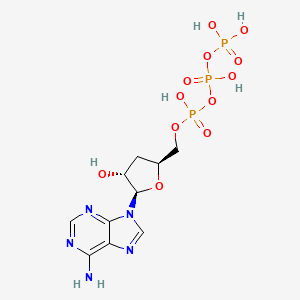

El trifosfato de cordicepina, también conocido como 3’-desoxiadenosina trifosfato, es un derivado de la cordicepina, que es un análogo de la adenosina. La principal diferencia estructural entre la cordicepina y la adenosina radica en la ausencia de un grupo hidroxilo en la posición 3’ del anillo de ribosa. Este compuesto ha ganado una atención significativa debido a su amplio espectro de actividades biológicas, incluido su potencial como modulador de la plasticidad celular en el cáncer a través de vías dependientes de monofosfato de adenosina cíclico .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La cordicepina se puede sintetizar a partir de la adenosina mediante una serie de reacciones químicas. Un método implica convertir el grupo 3’-hidroxilo en un grupo yoduro, seguido de deshalogenación para producir el producto final. Otro método incluye cuatro pasos: protección del 5’-hidroxilo, esterificación, eliminación del grupo tosilo y desprotección. El paso clave implica convertir la 5’-O-trifenilmetiladenosina en 3’-O-tosil-5’-O-trifenilmetiladenosina utilizando hidruro de litio y aluminio como agente reductor .

Métodos de Producción Industrial: La cordicepina se aísla principalmente de la fermentación de Cordyceps militaris. Se han empleado optimizaciones para la fermentación líquida y sólida, así como modificaciones genéticas de Cordyceps militaris, para aumentar el contenido de cordicepina. Además, la cordicepina se puede producir mediante otros hongos como Aspergillus nidulans y Cordyceps kyushensis .

Análisis De Reacciones Químicas

Tipos de Reacciones: El trifosfato de cordicepina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Puede actuar como un pseudotrifosfato de adenosina, uniéndose al sitio activo de la enzima adenilato ciclasa y reduciendo la producción de monofosfato de adenosina cíclico .

Reactivos y Condiciones Comunes:

Oxidación: Típicamente involucra agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: El hidruro de litio y aluminio se utiliza comúnmente como agente reductor.

Sustitución: El cloruro de tosilo se utiliza para el paso de tosilación en la ruta sintética.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen trifosfato de cordicepina y sus derivados, que pueden someterse a transformaciones enzimáticas adicionales en tejidos específicos .

Aplicaciones Científicas De Investigación

El trifosfato de cordicepina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como una herramienta para estudiar análogos de nucleótidos y sus interacciones con las enzimas.

Biología: Investigado por su papel en la modulación de la plasticidad celular y las vías de transducción de señales.

Industria: Utilizado en la producción de compuestos bioactivos y nutracéuticos.

Mecanismo De Acción

El trifosfato de cordicepina ejerce sus efectos al actuar como un pseudotrifosfato de adenosina. Se une al sitio activo de la enzima adenilato ciclasa, reduciendo la producción de monofosfato de adenosina cíclico. Esta interacción puede modular diversas vías celulares, incluyendo las vías dependientes de monofosfato de adenosina cíclico, que son cruciales para la plasticidad celular en el cáncer . Además, el trifosfato de cordicepina activa la proteína quinasa activada por AMP, inhibiendo la síntesis de ARN y retardando el crecimiento celular .

Comparación Con Compuestos Similares

El trifosfato de cordicepina es estructuralmente similar al trifosfato de adenosina pero carece de un grupo hidroxilo en la posición 3’ del anillo de ribosa. Esta diferencia estructural imparte actividades biológicas únicas al trifosfato de cordicepina, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Compuestos Similares:

Trifosfato de Adenosina: El ligando endógeno para la adenilato ciclasa.

Cordicepina: El precursor del trifosfato de cordicepina, conocido por su amplio espectro de actividades biológicas.

Pentostatina: Otro compuesto producido por las especies de Cordyceps, conocido por sus propiedades antitumorales.

El trifosfato de cordicepina se destaca por su capacidad única de modular las vías dependientes de monofosfato de adenosina cíclico y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Actividad Biológica

Cordycepin triphosphate, a derivative of the natural compound cordycepin (3'-deoxyadenosine), has garnered significant attention in recent years due to its potential biological activities, particularly in cancer therapy. This article delves into the biological mechanisms, therapeutic implications, and research findings surrounding this compound, emphasizing its role as an active metabolite of cordycepin.

Cordycepin is converted intracellularly into this compound, which mimics adenosine triphosphate (ATP). This conversion is crucial for its biological activity, as this compound can interact with various cellular pathways:

- Inhibition of Growth Factor Signaling : Studies indicate that this compound represses growth factor-induced gene expression by blocking key signaling pathways such as PI3K/AKT/mTOR and MEK/ERK in multiple cell lines . This inhibition is linked to reduced cell proliferation and migration.

- Impact on Cellular Metabolism : The compound acts as a pseudo-ATP, lacking a hydroxyl group at the 3' position, which allows it to interfere with ATP-dependent processes without fully activating them. This unique property enables it to modulate cellular responses effectively .

Research Findings

Recent studies have elucidated several critical aspects of this compound's biological activity:

1. Anti-Cancer Properties

Research has demonstrated that this compound disrupts cancer cell growth by mimicking ATP. It affects various cancer types by:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis and tumor growth through modulation of signaling pathways .

2. Signal Transduction Pathways

This compound has been shown to consistently repress signaling pathways associated with cancer progression:

| Pathway | Effect | Reference |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition | |

| MEK/ERK | Inhibition | |

| AMPK Activation | Not required for action |

This table summarizes the effects of this compound on key signaling pathways involved in cellular growth and survival.

3. Cellular Studies

In vitro studies have confirmed that this compound accumulates within cells and exerts significant effects on gene expression related to cell cycle regulation and apoptosis:

- Cell Migration : Cordycepin significantly repressed cell migration across various studies, indicating its potential as an anti-metastatic agent .

- Inflammation : It also plays a role in reducing inflammation, further supporting its therapeutic potential in chronic diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A systematic review involving multiple cancer cell lines demonstrated that treatment with cordycepin significantly reduced viability and induced apoptosis, linking these effects to the accumulation of this compound within the cells .

- Animal Models : In vivo studies showed that administration of cordycepin led to reduced tumor sizes in rodent models, reinforcing the hypothesis that its active form, this compound, is responsible for these anti-cancer effects .

Propiedades

IUPAC Name |

[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIHPCYXRYQPSD-BAJZRUMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014467 | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-04-1, 71997-32-5 | |

| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordycepin Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cordycepin 5'-triphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORDYCEPIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.